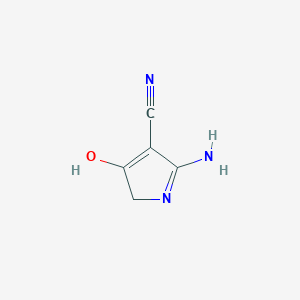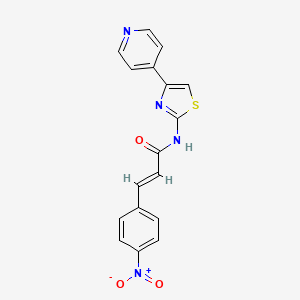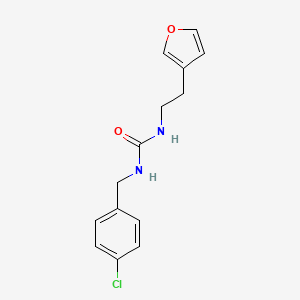![molecular formula C22H16F3N5O4S B2915447 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-69-6](/img/no-structure.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16F3N5O4S and its molecular weight is 503.46. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are extensively studied in medicinal chemistry due to their pharmacological activities. These compounds exhibit a range of effects including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. For instance, pyrimidines have been explored for their anti-inflammatory effects by inhibiting various inflammatory mediators, suggesting their potential in developing new therapeutic agents (Rashid et al., 2021). This indicates that the specific pyrimidine derivative could also possess similar bioactive properties, warranting further research into its biological activities and potential applications in drug development.
Pyrimidine Derivatives in Material Science
In the realm of material science, pyrimidine derivatives have been incorporated into optoelectronic materials due to their desirable electronic properties. For example, functionalized quinazolines and pyrimidines have been applied in the creation of novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, highlighting the versatility of pyrimidine derivatives in developing advanced materials (Lipunova et al., 2018). This suggests potential research applications of 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in developing new materials with specific optoelectronic properties.
Pyrimidine Derivatives in Analytical Chemistry
Pyrimidine derivatives have also found applications in analytical chemistry, particularly as optical sensors. Derivatives of pyrimidine have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021). This indicates the potential for the compound to be explored as a component of optical sensors or in other analytical applications where its binding and sensing capabilities could be leveraged.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 2,4-dimethyl-6-(4-(trifluoromethyl)benzyl)thiopyrimidine-5-carboxylic acid, followed by cyclization and reduction steps.", "Starting Materials": [ "2,4-dimethyl-6-(4-(trifluoromethyl)benzyl)thiopyrimidine-5-carboxylic acid", "4-nitrobenzaldehyde", "Sodium borohydride", "Acetic acid", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethyl-6-(4-(trifluoromethyl)benzyl)thiopyrimidine-5-carboxylic acid with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol to form 1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Cyclization of the intermediate product with sodium hydroxide in ethanol to form the corresponding pyrimido[4,5-d]pyrimidine intermediate.", "Step 3: Reduction of the pyrimido[4,5-d]pyrimidine intermediate with sodium borohydride in ethanol to form the final product.", "Step 4: Purification of the final product by recrystallization from a suitable solvent, such as water or ethanol, and drying under vacuum.", "Step 5: Characterization of the final product by various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |
Número CAS |
847190-69-6 |
Nombre del producto |
1,3-dimethyl-7-(4-nitrophenyl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H16F3N5O4S |
Peso molecular |
503.46 |
Nombre IUPAC |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-3-7-14(8-4-12)22(23,24)25)27-17(26-18)13-5-9-15(10-6-13)30(33)34/h3-10H,11H2,1-2H3 |
Clave InChI |
JOFXGKWPOKOHPV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(4-chlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2915365.png)



![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)


![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)